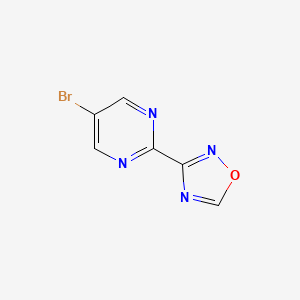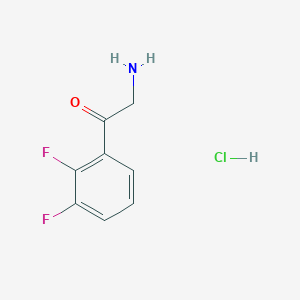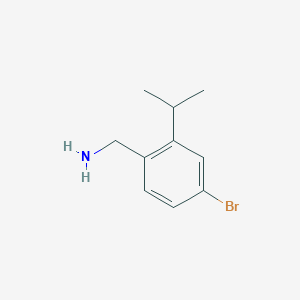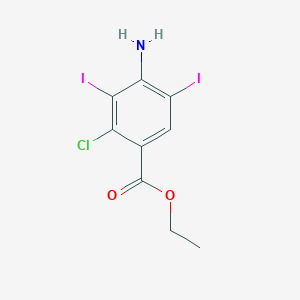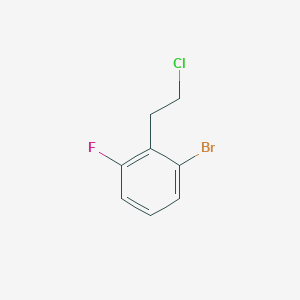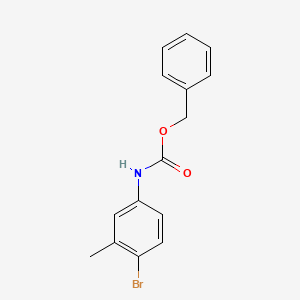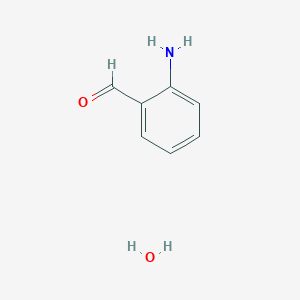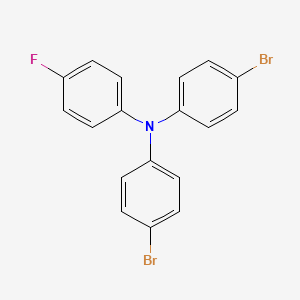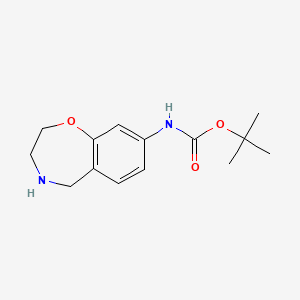![molecular formula C19H26N2O4 B1383614 Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate CAS No. 1251009-99-0](/img/structure/B1383614.png)
Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate
Descripción general
Descripción
Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate is a chemical compound with the CAS Number: 1251009-99-0 . It has a molecular weight of 346.43 . The IUPAC name for this compound is benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate .
Synthesis Analysis
The synthesis of Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate and similar compounds has been described in the literature . A catalytic alkene insertion approach has been used to create substituted bicyclo[2.1.1]hexanes (BCHs) by intermolecular coupling between olefins and bicyclo[1.1.0]butyl (BCB) ketones .Molecular Structure Analysis
The InChI code for this compound is 1S/C19H26N2O4/c1-17(2,3)25-16(23)21-19-10-9-18(12-19,13-19)20-15(22)24-11-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3, (H,20,22) (H,21,23) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
- Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate is used as an essential intermediate in the enantioselective synthesis of potent CCR2 antagonists, highlighting its importance in medicinal chemistry (Campbell et al., 2009).
Cycloaddition Reactions
- This compound is involved in cycloaddition reactions, such as those observed with o-benzoquinones and symmetrical 6,6-dialkyl and cycloalkylfulvenes, which are significant for forming complex organic structures (Nair & Kumar, 1996).
Preparation of Cyclopropanones
- Research shows its use in the preparation of substituted cyclopropanones, starting from related dibromocyclohexanones. This process is crucial for studying low-temperature chemical reactions and rearrangements (Sorensen & Sun, 1996).
Investigation of Acidity and Bond Energies
- Studies on its derivatives have contributed to understanding the acidity and C-H bond dissociation energies in organic compounds, providing insight into the strengths of tertiary C-H bonds (Reed et al., 2002).
Kulinkovich Cyclopropanation Reactions
- Its derivatives are involved in Kulinkovich cyclopropanation reactions of carboxylic esters with olefins, which are significant in organic synthesis and the development of pharmaceuticals (Kim et al., 2003).
Thermodynamic Properties
- Studies have documented its involvement in understanding the thermodynamic properties and ideal-gas enthalpies of formation of related compounds, contributing to chemical engineering data (Steele et al., 1996).
Metathesis Polymerization
- It plays a role in the metathesis polymerization of norbornene-containing ortho-quinones, which are used in the synthesis of polymers with interesting properties (Safronova et al., 2012).
Reaction Mechanisms and Luminescence Properties
- Research has also examined its reaction with arylamines, contributing to the understanding of reaction mechanisms and the luminescent properties of certain compounds (Ivakhnenko et al., 2018).
Cycloadditions and Synthesis
- It is crucial in the synthesis of bicyclic scaffolds, as demonstrated by recent studies on strain-release cycloadditions initiated by energy transfer, contributing to the development of new pharmaceuticals (Guo et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
benzyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[2.1.1]hexanyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-17(2,3)25-16(23)21-19-10-9-18(12-19,13-19)20-15(22)24-11-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,22)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOFMEFJSSVWFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)(C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



